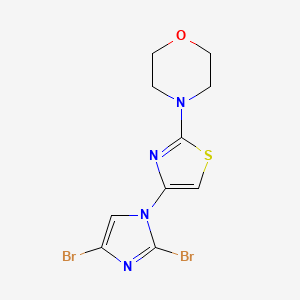

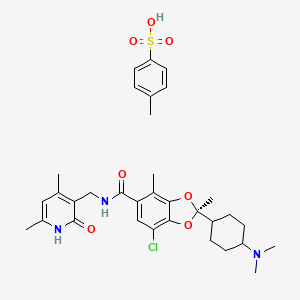

VPC-14449

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

VPC-14449 is a potent and selective inhibitor of the DNA-binding domain of the androgen receptor. This compound has shown significant potential in the research of prostate cancer due to its ability to reduce the interaction between full-length androgen receptors and chromatin .

Wissenschaftliche Forschungsanwendungen

VPC-14449 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study the DNA-binding domain of androgen receptors.

Biology: Helps in understanding the role of androgen receptors in cellular processes.

Medicine: Potential therapeutic agent for prostate cancer due to its inhibitory effects on androgen receptors.

Industry: May be used in the development of new drugs targeting androgen receptors.

Wirkmechanismus

Target of Action

VPC-14449, also known as 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine or 4-[4-(2,4-dibromoimidazol-1-yl)-1,3-thiazol-2-yl]morpholine, is a potent and selective inhibitor of the DNA-binding domain of the androgen receptor . The androgen receptor is a hormone-activated transcription factor that plays a crucial role in the growth of prostate cancer .

Mode of Action

this compound selectively binds to the DNA-binding domain of the androgen receptor, thereby blocking its activity . It reduces the ability of both the full-length androgen receptor and its variants to interact with chromatin . This interaction is crucial for the androgen receptor to regulate the expression of genes required for tumor growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the androgen receptor signaling pathway. By inhibiting the DNA-binding domain of the androgen receptor, this compound prevents the receptor from binding to androgen response elements located in the enhancers of target genes . This results in the suppression of androgen receptor-responsive genes, which are essential for the growth of prostate cancer .

Result of Action

this compound has been shown to suppress cell viability, androgen receptor transcriptional activity, and target gene expression in various model systems . It has also been found to suppress the growth of androgen-sensitive LNCaP tumor xenografts in mice .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of androgens in the body can affect the activity of the androgen receptor and, consequently, the effectiveness of this compound. Additionally, genetic variations, such as mutations in the androgen receptor, can also impact the compound’s action

Biochemische Analyse

Biochemical Properties

VPC-14449 plays a crucial role in biochemical reactions by selectively binding to the DNA-binding domain of the androgen receptor (AR). This interaction inhibits the activity of the androgen receptor, thereby blocking its ability to regulate the expression of AR-responsive genes . The compound has an IC50 value of 0.34 μM for full-length human AR, indicating its high potency . This compound does not affect the activity of certain mutant forms of AR, such as Y594D and Q592D, but can inhibit the activity of Y594A and Q592A mutant AR at much higher concentrations .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In prostate cancer cell lines such as LNCaP, C4-2, MR49F, and 22Rv1, this compound inhibits AR transcriptional activity and reduces cell viability in a dose-dependent manner . The compound also down-regulates the expression of AR-responsive genes in LNCaP cells without affecting the expression of genotoxin-responsive genes . Additionally, this compound suppresses the growth of androgen-sensitive LNCaP xenografts in mice, highlighting its potential therapeutic benefits .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to the DNA-binding domain of the androgen receptor. This binding prevents the androgen receptor from interacting with chromatin and regulating the expression of target genes . By inhibiting AR activity, this compound effectively blocks the downstream signaling pathways that are essential for the proliferation and survival of androgen receptor-positive cancer cells . The compound’s inhibitory effect is comparable to that of enzalutamide, another well-known AR inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity against the androgen receptor for extended periods . Long-term studies in in vitro and in vivo models have shown that this compound can consistently suppress AR activity and reduce tumor growth without significant degradation . The compound’s stability and efficacy may vary depending on the specific experimental conditions and the presence of other interacting molecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In nude mice bearing LNCaP xenografts, a dosage of 100 mg/kg administered intraperitoneally twice daily for four weeks effectively suppressed tumor growth and blocked serum PSA production without causing significant weight loss . Higher doses may result in increased toxicity and adverse effects, while lower doses may be less effective in inhibiting AR activity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate androgen receptor activity. The compound interacts with enzymes and cofactors that modulate its stability and efficacy . By inhibiting AR activity, this compound affects metabolic flux and alters the levels of metabolites associated with AR signaling pathways

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s cell-permeable nature allows it to effectively reach its target sites and exert its inhibitory effects on the androgen receptor . The localization and accumulation of this compound within cells may vary depending on the presence of other interacting molecules and the specific cellular environment .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with the DNA-binding domain of the androgen receptor . This nuclear localization is essential for this compound to effectively inhibit AR activity and block the expression of AR-responsive genes . Post-translational modifications and targeting signals may also influence the compound’s subcellular distribution and efficacy.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von VPC-14449 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die eine Morpholinylthiazolverbindung enthält. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und verschiedenen Reagenzien, um die Bildung des gewünschten Produkts zu erleichtern. Der Prozess umfasst:

Bildung des Thiazolrings: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Anlagerung der Morpholingruppe: Dies wird durch nucleophile Substitutionsreaktionen erreicht.

Bromierung: Die Einführung von Bromatomen wird unter bestimmten Bedingungen mit bromierenden Mitteln durchgeführt, um Selektivität und Ausbeute zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound würde wahrscheinlich ähnlichen Syntheserouten folgen, jedoch in größerem Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltbelastung zu minimieren. Techniken wie kontinuierliche Durchflusschemie und automatisierte Synthese können zur Steigerung der Effizienz eingesetzt werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

VPC-14449 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion kann die in der Verbindung vorhandenen funktionellen Gruppen verändern und möglicherweise ihre biologische Aktivität beeinflussen.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was ihre Reaktivität und Interaktion mit biologischen Zielmolekülen beeinflusst.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid in geeigneten Lösungsmitteln.

Substitution: Halogenierungsmittel für die Bromierung, Nucleophile für Substitutionsreaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So würde die Bromierung bromierte Derivate ergeben, während die Oxidation verschiedene oxidierte Formen der Verbindung erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Als Werkzeugverbindung zur Untersuchung der DNA-Bindungsdomäne von Androgenrezeptoren verwendet.

Biologie: Hilft beim Verständnis der Rolle von Androgenrezeptoren in zellulären Prozessen.

Medizin: Potenzieller therapeutischer Wirkstoff für Prostatakrebs aufgrund seiner inhibitorischen Wirkung auf Androgenrezeptoren.

Industrie: Kann bei der Entwicklung neuer Medikamente eingesetzt werden, die auf Androgenrezeptoren abzielen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv an die DNA-Bindungsdomäne des Androgenrezeptors bindet. Diese Bindung hemmt die Fähigkeit des Rezeptors, mit Chromatin zu interagieren, wodurch die transkriptionelle Aktivität von androgenabhängigen Genen reduziert wird. Zu den molekularen Zielmolekülen gehören Androgenrezeptoren in voller Länge und deren Varianten, die für das Fortschreiten von Prostatakrebs entscheidend sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Enzalutamid: Ein weiterer Inhibitor des Androgenrezeptors, jedoch mit einem anderen Wirkmechanismus.

Bicalutamid: Ein nicht-steroidales Antiandrogen, das zur Behandlung von Prostatakrebs eingesetzt wird.

Apalutamid: Ähnlich wie Enzalutamid, wird es zur Behandlung von nicht-metastasiertem kastrationsresistentem Prostatakrebs eingesetzt.

Einzigartigkeit von VPC-14449

This compound ist aufgrund seiner hohen Selektivität für die DNA-Bindungsdomäne des Androgenrezeptors einzigartig, was es ermöglicht, die Rezeptoraktivität effektiv zu hemmen, ohne andere zelluläre Prozesse zu beeinflussen. Diese Spezifität macht es zu einem wertvollen Werkzeug in der Prostatakrebsforschung und in potenziellen therapeutischen Anwendungen .

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, uns zu fragen!

Eigenschaften

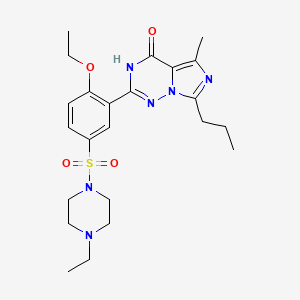

IUPAC Name |

4-[4-(2,4-dibromoimidazol-1-yl)-1,3-thiazol-2-yl]morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2N4OS/c11-7-5-16(9(12)13-7)8-6-18-10(14-8)15-1-3-17-4-2-15/h5-6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLNRGRZOLVWRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)N3C=C(N=C3Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes VPC-14449 a promising candidate for prostate cancer therapy, especially in the context of resistance to existing treatments?

A1: this compound targets the DNA Binding Domain (DBD) of the androgen receptor (AR) []. This is significant because many prostate cancer treatments target the ligand-binding domain (LBD) of AR, and resistance to these treatments often involves AR splice variants that lack the LBD. By targeting the DBD, this compound offers a potential alternative mechanism to inhibit AR activity even in the presence of LBD-lacking variants. This approach could be particularly valuable in treating recurrent and metastatic prostate cancer, which frequently exhibit resistance to LBD-targeting therapies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-2-(4-carboxybutoxy)-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B611644.png)